2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-pyridin-3-ylacetamide
Overview
Description
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-pyridin-3-ylacetamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a methoxy group, and a pyridinylacetamide moiety
Preparation Methods
The synthesis of 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-pyridin-3-ylacetamide involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxy-5-methylaniline with benzenesulfonyl chloride to form the benzenesulfonamide intermediate. This intermediate is then reacted with pyridin-3-ylacetic acid under appropriate conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-pyridin-3-ylacetamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-pyridin-3-ylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . For example, it may inhibit carbonic anhydrase IX, an enzyme involved in pH regulation in cancer cells, leading to reduced tumor growth . The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-pyridin-3-ylacetamide can be compared with other similar compounds, such as:
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and exhibit similar chemical reactivity and biological activities.
Methoxy-substituted anilines: These compounds have a methoxy group attached to the aniline ring, contributing to their unique chemical properties.
Pyridinylacetamide derivatives: These compounds contain the pyridinylacetamide moiety and are used in various chemical and biological applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-pyridin-3-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-16-10-11-20(28-2)19(13-16)24(29(26,27)18-8-4-3-5-9-18)15-21(25)23-17-7-6-12-22-14-17/h3-14H,15H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCMNBIUWIIWKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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